2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
CAS No.:
Cat. No.: VC15386379
Molecular Formula: C25H24N4O2S
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O2S |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
| Standard InChI | InChI=1S/C25H24N4O2S/c1-25(2)11-17-20(18(30)12-25)19(16-9-6-10-26-13-16)21-22(27-17)28-24(29-23(21)31)32-14-15-7-4-3-5-8-15/h3-10,13,19H,11-12,14H2,1-2H3,(H2,27,28,29,31) |
| Standard InChI Key | VVFZYRADGDRKPK-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C |
Introduction
2-Benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrimidines and quinolines. This compound is notable for its structural intricacies and potential biological applications, particularly in medicinal chemistry and drug development.
Synthesis and Reactions
The synthesis of 2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. These methods can be optimized for yield and purity based on specific reaction conditions, such as temperature control and the use of protective groups to prevent unwanted side reactions.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, typically performed under controlled conditions to optimize yield and selectivity.
Biological Activities
This compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis.
Structural Similarities and Variations
Several compounds share structural similarities with 2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione. These include variations such as the replacement of the benzylsulfanyl group with other sulfur-containing moieties or the introduction of halogen substituents.
Structural Variations
| Compound Name | Key Features | Biological Implications |
|---|---|---|
| 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline | Dichlorophenyl group instead of pyridin-3-yl | Enhanced biological activity due to additional halogen substituents |
| 8,8-dimethyl-2-methylsulfanyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline | Methylsulfanyl instead of benzylsulfanyl | Variation in sulfur substitution impacting reactivity |
| 2-(pyridin-3-yl)-pyrimidine derivatives | Simplified structure focusing on pyrimidine core | Known for specific inhibitory activities against RET proteins |
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